molecular formula C17H25NO2 B5799678 ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate

ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate

Cat. No. B5799678
M. Wt: 275.4 g/mol
InChI Key: QXVZWCVVZBYGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate, also known as EEBP, is a chemical compound that belongs to the class of piperidine derivatives. EEBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Mechanism of Action

The exact mechanism of action of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate is not fully understood. However, several studies have proposed that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the GABAergic and opioidergic systems. Additionally, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate can increase the levels of neurotransmitters such as GABA and serotonin in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. Firstly, it can be synthesized relatively easily with high yields, making it readily available for research purposes. Secondly, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate exhibits potent pharmacological effects, making it a useful tool for studying various biological processes. However, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate also has some limitations. For example, its exact mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate. Firstly, further research is needed to elucidate its exact mechanism of action and the molecular targets involved. This will help to identify potential therapeutic targets for the treatment of neurological disorders. Secondly, the potential applications of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate in other areas, such as cancer research and drug delivery systems, should be explored. Finally, the development of novel ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate involves the reaction of 4-ethylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to yield ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.

Scientific Research Applications

Ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have reported that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate exhibits potent anticonvulsant, analgesic, and anti-inflammatory activities. Moreover, ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate has been shown to possess significant neuroprotective effects against oxidative stress-induced neuronal damage. These findings suggest that ethyl 1-(4-ethylbenzyl)-4-piperidinecarboxylate may have therapeutic potential for the treatment of various neurological disorders.

properties

IUPAC Name

ethyl 1-[(4-ethylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-14-5-7-15(8-6-14)13-18-11-9-16(10-12-18)17(19)20-4-2/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVZWCVVZBYGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-ethylbenzyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.